Bansyl Chloride

Vue d'ensemble

Description

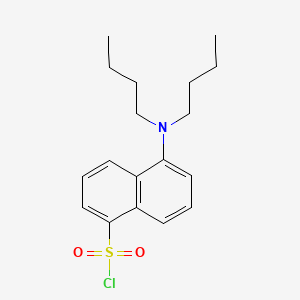

Bansyl Chloride is a chemical compound known for its applications in various scientific fields. It is a derivative of naphthalene and contains a sulfonyl chloride group, which makes it reactive and useful in different chemical reactions. This compound is often used as a reagent in biochemical and analytical chemistry due to its ability to form stable fluorescent derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bansyl Chloride typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl3) at room temperature . This method ensures the formation of the sulfonyl chloride group, which is crucial for the compound’s reactivity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction.

Analyse Des Réactions Chimiques

Nucleophilic Substitution with Amines

Dansyl chloride reacts with primary and secondary amines to form stable fluorescent sulfonamide derivatives. This reaction is central to its use in protein sequencing, amino acid analysis, and fluorometric detection.

Reaction Mechanism

-

General Equation :

-

Kinetics : Reactions proceed rapidly under ambient conditions, with completion times ranging from seconds to minutes in microdroplet environments .

Key Findings

-

Accelerated Reaction in Microdroplets :

-

Reaction with aniline (MW 93) in acetonitrile yields dansyl aniline (m/z 327) within 10 minutes using paper spray ionization mass spectrometry (PSI-MS), compared to 27 minutes in bulk solution .

-

Enhancement factors exceeding 20× are observed due to solvent evaporation and partial desolvation at interfaces .

-

| Parameter | Bulk Solution | Microdroplet (PSI-MS) |

|---|---|---|

| Reaction Time (min) | 27 | 10 |

| Dansyl Chloride Consumption | Partial | Complete |

| Product Yield | Low | High |

-

Fluorescence Enhancement : Dansyl derivatives exhibit strong blue-green fluorescence (e.g., λ<sub>ex</sub>/λ<sub>em</sub> = 339/532 nm for midodrine derivatives) .

Reactions with Hydroxyl and Carboxylic Acid Groups

Dansyl chloride can react with hydroxyl and carboxylic acid groups under alkaline conditions, expanding its utility beyond amine labeling .

Experimental Conditions

| Substrate | Functional Group | Reaction Time (min) |

|---|---|---|

| Ethanol | -OH | 30 |

| GHB | -COOH | 60 |

| p-Chloroaniline | -NH<sub>2</sub> | 15 |

Hydrolysis and Stability in Aqueous Environments

Dansyl chloride is moisture-sensitive, undergoing hydrolysis to form dansyl sulfonic acid (dansic acid) and HCl .

Hydrolysis Reaction:

-

Rate : Hydrolysis is significant in aqueous buffers (e.g., pH 7 phosphate), necessitating anhydrous conditions for derivatization .

-

Quenching Strategies : Excess reagent is neutralized with pyridine, forming a stable intermediate that prevents side reactions .

Derivatization for Analytical Chemistry

Dansyl chloride enhances detection sensitivity in chromatography and mass spectrometry:

Optimized Derivatization Protocol

| Parameter | Optimal Value |

|---|---|

| pH | 8.4 (NaHCO<sub>3</sub>) |

| Temperature | 60°C |

| Solvent | Acetone |

| Reaction Time | 20 minutes |

Applications De Recherche Scientifique

Bansyl Chloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which Bansyl Chloride exerts its effects involves the formation of stable fluorescent sulfonamide adducts with primary and secondary amines . These adducts are sensitive to their immediate environment, allowing researchers to study various biochemical processes. The compound’s ability to accept energy through fluorescence resonance energy transfer (FRET) from amino acids like tryptophan makes it a valuable tool in investigating protein folding and dynamics .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride): This compound is similar in structure but contains dimethylamino groups instead of dibutylamino groups.

5-Diethylamino-naphthalene-1-sulfonyl Chloride: Another similar compound with diethylamino groups.

Uniqueness

Bansyl Chloride is unique due to its dibutylamino group, which can influence its reactivity and the properties of the fluorescent derivatives it forms. This makes it suitable for specific applications where other similar compounds may not be as effective .

Activité Biologique

Bansyl chloride, a derivative of dansyl chloride, is recognized for its significant biological activity, particularly in the fields of biochemistry and molecular biology. This article delves into the compound's properties, mechanisms of action, and applications in biological systems, drawing from diverse research findings and studies.

This compound is a sulfonamide derivative characterized by its fluorescent properties due to the dansyl moiety. This compound is utilized primarily as a derivatizing agent in various analytical techniques, enhancing the detection of biomolecules such as amino acids and phenolic compounds. Its high quantum yield and large Stokes shift make it particularly effective for fluorescence-based assays.

The biological activity of this compound can be attributed to its ability to form stable derivatives with nucleophilic targets such as amines and thiols. The mechanism typically involves nucleophilic substitution reactions, where this compound reacts with amino acids or proteins to introduce a dansyl group, thereby increasing their fluorescence properties.

Nucleophilic Substitution Reactions

Recent studies have shown that this compound undergoes rapid nucleophilic substitution reactions with various amines. For example, aniline reacts with this compound to yield a dansyl aniline product, which can be detected using mass spectrometry. The reaction kinetics indicate that this compound is consumed quickly in these reactions, making it suitable for real-time monitoring of biological processes .

Applications in Biological Research

This compound has been employed in a variety of biological applications:

- Fluorescent Labeling : It is widely used for labeling proteins and peptides, facilitating their detection and quantification in complex biological samples.

- Metabolite Profiling : The compound has been instrumental in metabolomics studies, where it aids in the identification and quantification of metabolites containing amine or phenol groups .

- Cell Imaging : this compound derivatives have been successfully used for imaging cellular components due to their fluorescent properties, allowing researchers to visualize intracellular processes .

Case Study 1: Detection of Cysteine

A notable application of this compound is in the detection of cysteine (Cys) within living cells. A study demonstrated that a bansyl-based fluorescent probe exhibited a significant increase in fluorescence intensity upon interaction with Cys, indicating its potential for selective detection in biological systems. The probe showed excellent cell permeability and was able to detect Cys concentrations as low as 13 nM .

| Analyte | Detection Limit (nM) | Fluorescence Enhancement |

|---|---|---|

| Cysteine | 13 | 28-fold |

Case Study 2: Metabolite Profiling

In another study focusing on metabolite profiling using this compound, researchers developed a quantitative technique that enhanced the sensitivity of liquid chromatography-mass spectrometry (LC-MS) analysis. The use of this compound allowed for the derivatization of polar metabolites, resulting in more hydrophobic derivatives that improved ionization efficiency during mass spectrometric analysis .

Propriétés

IUPAC Name |

5-(dibutylamino)naphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO2S/c1-3-5-13-20(14-6-4-2)17-11-7-10-16-15(17)9-8-12-18(16)23(19,21)22/h7-12H,3-6,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZHBGYIKYGXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195658 | |

| Record name | Bansyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43040-76-2 | |

| Record name | Bansyl compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043040762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bansyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bansyl Chloride [N-Protecting Agent for Peptide Research] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.